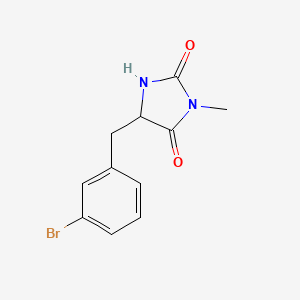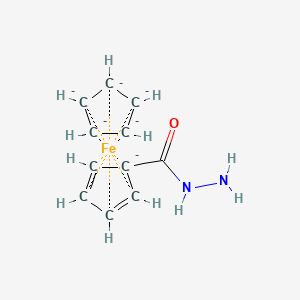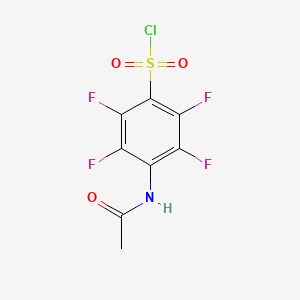
4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C8H5ClF4NO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with four fluorine atoms and an acetamido group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride typically involves the chlorosulfonation of 4-acetamido-2,3,5,6-tetrafluorobenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction conditions usually include maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts may be used to facilitate hydrolysis and substitution reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from hydrolysis.
Substituted Benzenes: Formed from various substitution reactions.
Scientific Research Applications
4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl chloride groups into molecules.
Biology: Utilized in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The presence of fluorine atoms enhances the electrophilicity of the sulfonyl chloride group, making it more reactive compared to non-fluorinated analogs.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorobenzenesulfonyl chloride: Lacks the acetamido group but has similar reactivity due to the presence of fluorine atoms.
4-Acetamidobenzenesulfonyl chloride: Lacks the fluorine atoms but has similar functional groups.
Uniqueness
4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride is unique due to the combination of the acetamido group and the tetrafluorinated benzene ring. This combination enhances its reactivity and makes it a valuable reagent in various chemical synthesis processes.
Properties
Molecular Formula |
C8H4ClF4NO3S |
|---|---|
Molecular Weight |
305.63 g/mol |
IUPAC Name |
4-acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H4ClF4NO3S/c1-2(15)14-7-3(10)5(12)8(18(9,16)17)6(13)4(7)11/h1H3,(H,14,15) |
InChI Key |
KCIPRPJAZNWQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



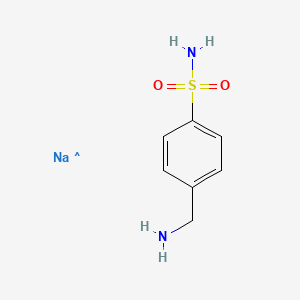
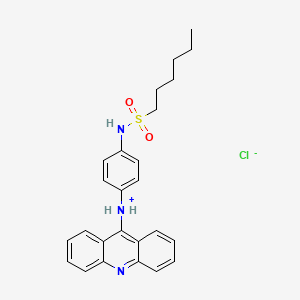
![2,3,6,7,8,9-Hexahydrobenzo[g][1,4]benzodioxine-6-carboxylic acid](/img/structure/B13773338.png)
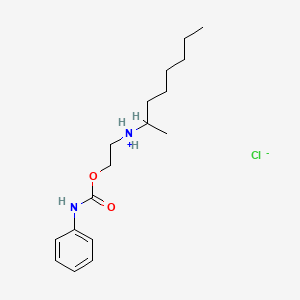
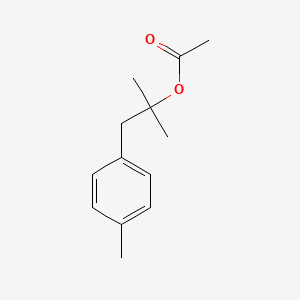
![2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]](/img/structure/B13773348.png)
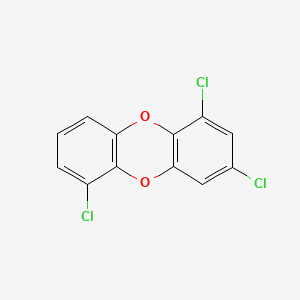
![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
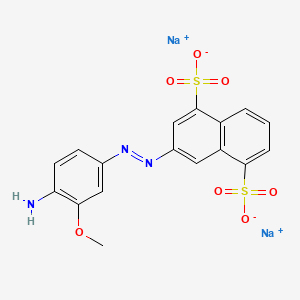
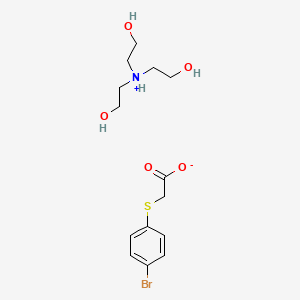
![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)
